molecular formula C6H11NO2 B2720297 (2R)-3,3-dimethylazetidine-2-carboxylic acid CAS No. 2165961-80-6

(2R)-3,3-dimethylazetidine-2-carboxylic acid

Cat. No.: B2720297
CAS No.: 2165961-80-6
M. Wt: 129.159
InChI Key: AWQHNYKQPOONLR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3,3-dimethylazetidine-2-carboxylic acid: is a chiral, non-proteinogenic amino acid. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two methyl groups at the 3-position and a carboxylic acid group at the 2-position, with the (2R) configuration indicating the specific spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3-dimethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected 3,3-dimethyl-2-aminopropanoic acid derivatives under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (2R) configuration.

Chemical Reactions Analysis

Types of Reactions: (2R)-3,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of 3,3-dimethylazetidine-2-one.

    Reduction: Formation of 3,3-dimethylazetidine-2-methanol or 3,3-dimethylazetidine-2-amine.

    Substitution: Formation of various 3-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2R)-3,3-dimethylazetidine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the effects of non-proteinogenic amino acids on protein structure and function. It serves as a model compound to investigate the incorporation of unusual amino acids into peptides and proteins.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its chiral nature and structural features make it a candidate for the development of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its incorporation into polymers and other materials can impart unique properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-3,3-dimethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can mimic natural amino acids and be incorporated into peptides and proteins, potentially altering their structure and function. The compound may also interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric regulation.

Comparison with Similar Compounds

    (2S)-3,3-dimethylazetidine-2-carboxylic acid: The enantiomer of the compound with the (2S) configuration.

    3,3-dimethylazetidine-2-carboxylic acid: The racemic mixture containing both (2R) and (2S) enantiomers.

    Azetidine-2-carboxylic acid: The parent compound without the 3,3-dimethyl substitution.

Uniqueness: (2R)-3,3-dimethylazetidine-2-carboxylic acid is unique due to its specific (2R) configuration and the presence of two methyl groups at the 3-position. This structural feature imparts distinct steric and electronic properties, making it valuable in stereoselective synthesis and as a chiral building block in various applications.

Properties

IUPAC Name

(2R)-3,3-dimethylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHNYKQPOONLR-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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